molecular formula C12H14FNO B14896982 n-(2-Fluorobenzyl)-3-methylbut-2-enamide

n-(2-Fluorobenzyl)-3-methylbut-2-enamide

Cat. No.: B14896982
M. Wt: 207.24 g/mol
InChI Key: FEZOUEILJWGBFD-UHFFFAOYSA-N
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Description

n-(2-Fluorobenzyl)-3-methylbut-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the amide, and a methylbutenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Fluorobenzyl)-3-methylbut-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzylamine with 3-methylbut-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: n-(2-Fluorobenzyl)-3-methylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: n-(2-Fluorobenzyl)-3-methylbut-2-enamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its fluorine atom can be detected using various spectroscopic techniques, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs targeting specific receptors or enzymes. Its structural features allow for modifications that can enhance its pharmacological properties.

Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of n-(2-Fluorobenzyl)-3-methylbut-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways.

Comparison with Similar Compounds

  • n-(2-Fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine
  • n-(2-Fluorobenzyl)-3-butyl-8-(n-acetyl-4-aminobenzyl)xanthine
  • n-(2-Fluorobenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine

Uniqueness: n-(2-Fluorobenzyl)-3-methylbut-2-enamide is unique due to its specific structural features, such as the presence of both a fluorobenzyl group and a methylbutenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorine atom enhances its stability and reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-methylbut-2-enamide

InChI

InChI=1S/C12H14FNO/c1-9(2)7-12(15)14-8-10-5-3-4-6-11(10)13/h3-7H,8H2,1-2H3,(H,14,15)

InChI Key

FEZOUEILJWGBFD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC=CC=C1F)C

Origin of Product

United States

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